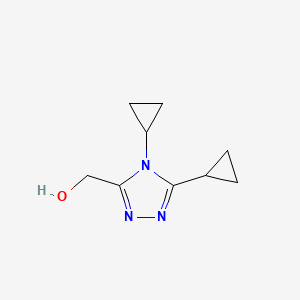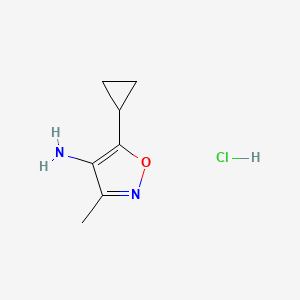
3-Azetidinyl 2,3-dihydro-1H-inden-5-yl ether hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azetidinyl 2,3-dihydro-1H-inden-5-yl ether hydrochloride is a chemical compound with the CAS Number: 1449117-71-8 . It has a molecular weight of 225.72 . The IUPAC name for this compound is 3-((2,3-dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO.ClH/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12;/h4-6,12-13H,1-3,7-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.72 . The InChI code for this compound is 1S/C12H15NO.ClH/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12;/h4-6,12-13H,1-3,7-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Ether Derivatives in Drug Delivery Systems
Ether derivatives, including various chemical structures similar to "3-Azetidinyl 2,3-dihydro-1H-inden-5-yl ether hydrochloride," often find application in the development of drug delivery systems. For example, xylan esters, synthesized through the chemical modification of xylan, have shown potential in forming spherical nanoparticles for drug delivery applications. These systems can enhance the bioavailability and targeted delivery of pharmaceuticals, indicating the potential of ether derivatives in medical research and application (Petzold-Welcke et al., 2014).
Catalysis and Synthesis
In synthetic chemistry, ether derivatives serve as key intermediates or end products in various synthesis reactions. The use of metathesis reactions, for example, has been instrumental in the synthesis of cyclic β-amino acids, showcasing the importance of ethers and their derivatives in creating complex organic compounds with significant biological activities (Kiss et al., 2018). This highlights the role of such compounds in synthesizing new pharmaceuticals or materials with specific properties.
Environmental Applications
Certain ether compounds are explored for their potential in environmental applications, such as the decomposition of hazardous substances. For instance, studies on the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors suggest the utility of ether compounds in environmental remediation efforts, pointing towards the broader applicability of ethers in tackling pollution (Hsieh et al., 2011).
Advanced Material Development
Ether derivatives are also instrumental in the development of advanced materials, including ionic liquids and polymer membranes, which have unique properties beneficial for various industrial applications. For example, ether- and alcohol-functionalized ionic liquids have been reviewed for their attractive properties and applications across disciplines, indicating the versatility of ethers in creating materials with specialized functions (Tang et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12;/h4-6,12-13H,1-3,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQLTCYFJRCHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride | |
CAS RN |
1449117-71-8 |
Source


|
| Record name | Azetidine, 3-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)


![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)




![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)



